1-[2-(2-Fluorophenoxy)acetyl]-N-(1H-indazol-6-YL)azetidine-3-carboxamide
CAS No.: 1448045-91-7
Cat. No.: VC5269477
Molecular Formula: C19H17FN4O3
Molecular Weight: 368.368
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448045-91-7 |
|---|---|
| Molecular Formula | C19H17FN4O3 |
| Molecular Weight | 368.368 |
| IUPAC Name | 1-[2-(2-fluorophenoxy)acetyl]-N-(1H-indazol-6-yl)azetidine-3-carboxamide |
| Standard InChI | InChI=1S/C19H17FN4O3/c20-15-3-1-2-4-17(15)27-11-18(25)24-9-13(10-24)19(26)22-14-6-5-12-8-21-23-16(12)7-14/h1-8,13H,9-11H2,(H,21,23)(H,22,26) |
| Standard InChI Key | JWGQURVREQVFSR-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NC3=CC4=C(C=C3)C=NN4 |
Introduction
1-[2-(2-Fluorophenoxy)acetyl]-N-(1H-indazol-6-YL)azetidine-3-carboxamide is a complex organic compound that has garnered significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This compound features an azetidine ring, a four-membered nitrogen-containing heterocycle, and incorporates both an indazole and a fluorophenoxy group, suggesting possible interactions with biological targets, especially in cancer therapy.
Synthesis Methods
The synthesis of 1-[2-(2-Fluorophenoxy)acetyl]-N-(1H-indazol-6-YL)azetidine-3-carboxamide involves several key steps, including acylation and coupling reactions involving indazole derivatives and azetidine precursors. These methods are crucial for optimizing the yield and purity of the compound for further biological evaluation.
Biological Activity and Potential Applications
Recent studies have highlighted the structure-activity relationships and potential of this compound as an antitumor agent. Its structural features suggest potential interactions with various biological targets, particularly protein kinases involved in cancer progression. The inclusion of both a fluorinated aromatic moiety and an indazole suggests that it may act as a kinase inhibitor or have other mechanisms of action relevant to cancer treatment.
Analytical Techniques for Characterization
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) are utilized for the characterization and confirmation of the structure of 1-[2-(2-Fluorophenoxy)acetyl]-N-(1H-indazol-6-YL)azetidine-3-carboxamide.
Future Research Directions
Given its promising structure-activity relationships, further research should focus on optimizing its synthesis, evaluating its in vitro and in vivo efficacy, and exploring its potential as a therapeutic agent in cancer treatment.
Data Table: Comparison of Key Features
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| 1-[2-(2-Fluorophenoxy)acetyl]-N-(1H-indazol-6-YL)azetidine-3-carboxamide | C16H15F N4O2 | 314.31 | Potential antitumor agent, kinase inhibitor |
| 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | Not specified | Not specified | Antimitotic activity against human tumor cells |
| 5-{1-[(4-fluorophenyl)acetyl]-2,3-dihydro-1H-indol-5-yl}-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | C23H20FN5O | 401.4 | No specific biological activity reported |
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